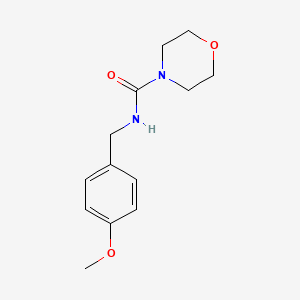

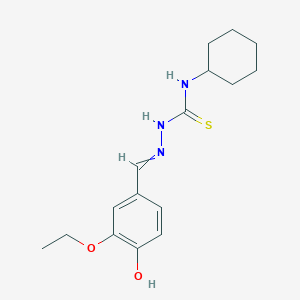

N-(4-methoxybenzyl)-4-morpholinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-4-morpholinecarboxamide is a chemical compound that has been explored in various scientific contexts. Its significance lies in its structure and functional groups, which lend it unique properties for potential applications in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of related benzamide derivatives involves several steps, including the preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides. These compounds are evaluated for their gastrokinetic activity, providing insights into the synthetic pathways that could be adapted for N-(4-methoxybenzyl)-4-morpholinecarboxamide (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been determined, showing significant inhibitory activity against some cancer cell lines. These findings contribute to understanding the structural features essential for biological activity, which can be relevant for N-(4-methoxybenzyl)-4-morpholinecarboxamide (Lu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(4-methoxybenzyl)-4-morpholinecarboxamide can be inferred from related compounds. For example, the synthesis and biological activities of optical isomers of mosapride, which shares a similar morpholine and benzamide structure, highlight the importance of stereochemistry in biological activity and chemical reactivity (Morie et al., 1994).

Scientific Research Applications

Synthesis and Chemical Applications

- The compound has been involved in the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating its utility in creating polymers with specific chemical functionalities for advanced materials research (Veld, Dijkstra, & Feijen, 1992).

- It also plays a role in the synthesis of benzamides, which are critical in the development of gastrokinetic agents. These compounds have been evaluated for their effects on gastric emptying, showing promise in therapeutic applications for gastrointestinal disorders (Kato et al., 1992).

Biological Activity and Pharmacology

- Research on benzodifuranyl derivatives, including N-(4-methoxybenzyl)-4-morpholinecarboxamide, has shown significant anti-inflammatory and analgesic activities. These findings indicate potential applications in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Another study synthesized and tested the antimicrobial activities of triazole derivatives, highlighting the antimicrobial potential of molecules incorporating N-(4-methoxybenzyl)-4-morpholinecarboxamide (Bektaş et al., 2010).

Analytical and Synthetic Techniques

- The compound has been utilized in the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for Parkinson's disease. This research underscores its relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

- In corrosion inhibition studies, Schiff base compounds derived from N-(4-methoxybenzyl)-4-morpholinecarboxamide showed efficacy in protecting mild steel in hydrochloric acid, illustrating its industrial application in corrosion prevention (Khan et al., 2017).

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-12-4-2-11(3-5-12)10-14-13(16)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNQUPXCQMZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)morpholine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)